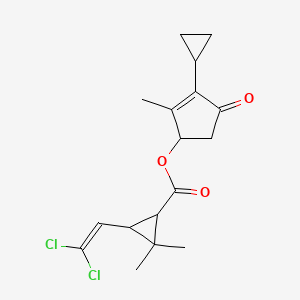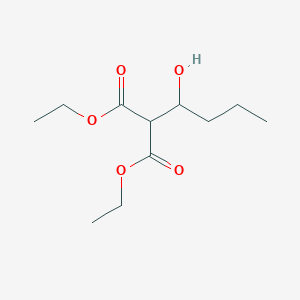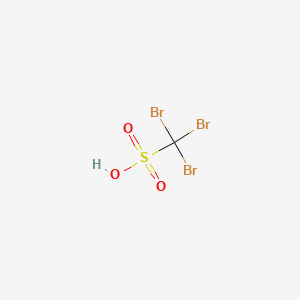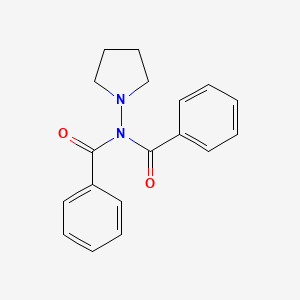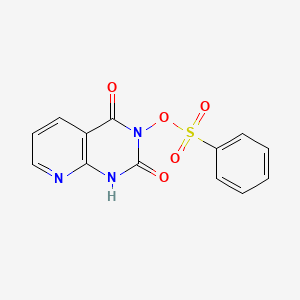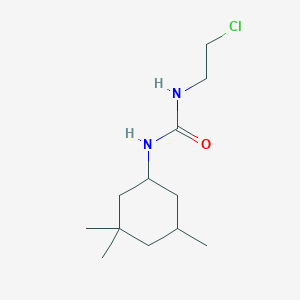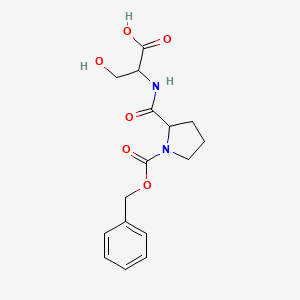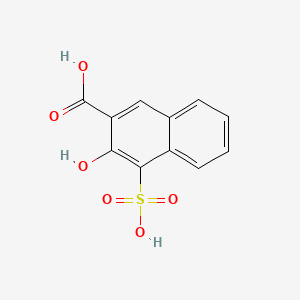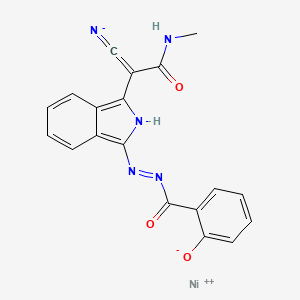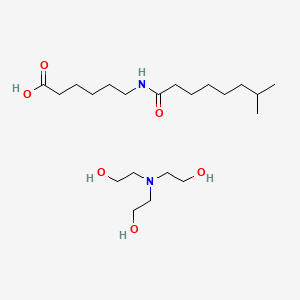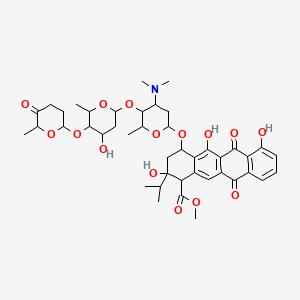
13-Methylaclacinomycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylaclacinomycin A is an anthracycline antibiotic known for its potent antitumor properties. It is a derivative of aclacinomycin A, which is produced by the bacterium Streptomyces galilaeus. This compound has garnered significant attention due to its efficacy in inhibiting the growth of various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process includes glycosylation reactions where sugar moieties are attached to the aglycone structure. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts to facilitate the formation of glycosidic bonds .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation. The bacterium Streptomyces galilaeus is cultured under specific conditions to maximize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 13-Methylaclacinomycin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
13-Methylaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of glycosylation and other chemical reactions.
Biology: The compound is employed in research to understand its interactions with cellular components and its effects on cell growth and division.
Medicine: Due to its antitumor properties, this compound is extensively studied for its potential use in cancer therapy.
Industry: The compound is used in the development of new antibiotics and antitumor agents.
Mechanism of Action
The mechanism of action of 13-Methylaclacinomycin A involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair.
Generation of Reactive Oxygen Species: The compound induces the production of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Aclacinomycin A: The parent compound from which 13-Methylaclacinomycin A is derived. It shares similar antitumor properties but differs in its side-chain structure.
Doxorubicin: Another anthracycline antibiotic with potent antitumor activity. It is widely used in cancer therapy but has a different mechanism of action.
Daunorubicin: Similar to doxorubicin, it is used in the treatment of leukemia and other cancers.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its antitumor activity and reduces its toxicity compared to other anthracyclines .
Properties
CAS No. |
78776-19-9 |
|---|---|
Molecular Formula |
C43H55NO15 |
Molecular Weight |
825.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-propan-2-yl-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-18(2)43(52)17-29(34-23(36(43)42(51)53-8)14-24-35(39(34)50)38(49)33-22(37(24)48)10-9-11-27(33)46)57-31-15-25(44(6)7)40(20(4)55-31)59-32-16-28(47)41(21(5)56-32)58-30-13-12-26(45)19(3)54-30/h9-11,14,18-21,25,28-32,36,40-41,46-47,50,52H,12-13,15-17H2,1-8H3 |
InChI Key |
GYFOTJOVWIHMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C(C)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




